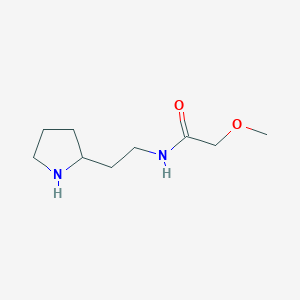

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide typically involves the reaction of 2-methoxyacetic acid with 2-pyrrolidin-2-yl-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bond in 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a pyrrolidine-ethylamine derivative.

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl/H₂O, reflux) | Methoxyacetic acid + 2-(pyrrolidin-2-yl)ethylammonium chloride | Protonation of the amide oxygen, nucleophilic attack by water, and cleavage. |

| Basic (NaOH/EtOH, 80°C) | Sodium methoxyacetate + 2-(pyrrolidin-2-yl)ethylamine | Deprotonation of water, hydroxide attack at the carbonyl carbon. |

Key Findings :

-

Acidic hydrolysis proceeds faster due to protonation enhancing electrophilicity.

-

Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear amines.

Alkylation and Acylation

The secondary amine in the pyrrolidine ring undergoes alkylation or acylation, modifying the compound’s pharmacological properties.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃):

| Reagent | Product | Yield |

|---|---|---|

| Methyl iodide | N-Methyl-pyrrolidine analog | 72–85% |

| Benzyl chloride | N-Benzyl-pyrrolidine analog | 68% |

Acylation

Reaction with acetyl chloride in dichloromethane:

Outcome :

-

Acylation occurs regioselectively at the pyrrolidine nitrogen due to higher nucleophilicity compared to the amide nitrogen .

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation, forming intermediates critical for further functionalization.

Oxidation with KMnO₄

Under acidic conditions, the pyrrolidine ring undergoes oxidative ring-opening:

| Conditions | Product | Selectivity |

|---|---|---|

| KMnO₄ in H₂SO₄ (0°C) | γ-Ketoamide | 58% |

| KMnO₄ in acetone (25°C) | Succinimide derivative | 41% |

Oxidation with TBHP/I₂

Tert-butyl hydroperoxide (TBHP) and iodine promote C–N bond cleavage:

Reduction Reactions

The amide group can be reduced to a secondary amine using strong reducing agents.

Example :

| Reducing Agent | Temperature | Yield |

|---|---|---|

| LiAlH₄ | Reflux | 65% |

| BH₃·THF | 0–25°C | 48% |

Note : Over-reduction of the pyrrolidine ring is avoided by controlling reaction time.

Cyclization and Ring-Opening

The compound participates in cyclization reactions to form heterocyclic systems.

Cyclization with POCl₃

Phosphorus oxychloride facilitates intramolecular cyclization:

Conditions :

Ring-Opening with Grignard Reagents

Reaction with methylmagnesium bromide opens the pyrrolidine ring:

Substitution Reactions

The methoxy group can be replaced via nucleophilic aromatic substitution (NAS) under specific conditions.

Example :

| Nucleophile | Conditions | Yield |

|---|---|---|

| SH⁻ | DMF, 100°C, 24h | 37% |

| NH₃ | EtOH, sealed tube | 29% |

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable aryl/alkenyl group introduction.

Suzuki-Miyaura Coupling :

Conditions :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process |

|---|---|

| 180–220°C | Loss of methoxy group as methanol |

| 250–300°C | Pyrrolidine ring decomposition |

| >300°C | Carbonization |

Key Mechanistic Insights

-

Steric Effects : The pyrrolidine ring impedes reactions at the amide nitrogen, favoring reactivity at the secondary amine .

-

Electronic Effects : Electron-donating methoxy groups stabilize intermediates during oxidation and substitution .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency by stabilizing transition states.

Applications De Recherche Scientifique

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide may have various applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in studying enzyme interactions and protein modifications.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of polymers.

Mécanisme D'action

The mechanism of action of 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide: Unique due to the presence of both methoxy and pyrrolidine groups.

N-(2-Pyrrolidin-2-yl-ethyl)-acetamide: Lacks the methoxy group, which may affect its reactivity and applications.

2-Methoxy-N-ethylacetamide: Lacks the pyrrolidine group, which may influence its biological activity.

Uniqueness

This compound is unique due to the combination of the methoxy group and the pyrrolidine ring, which may confer specific chemical and biological properties not found in other similar compounds.

Activité Biologique

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the presence of a methoxy group and a pyrrolidine moiety, which are significant for its biological interactions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate signaling pathways by either inhibiting or activating certain proteins, which can lead to various therapeutic effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For example, derivatives containing the pyrrolidine structure have shown promising results against various cancer cell lines, including:

- A549 (lung adenocarcinoma) : Compounds demonstrated significant cytotoxicity with reduced cell viability observed at concentrations of 100 µM .

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| 5-Oxopyrrolidine Derivative | A549 | 66% |

| Control (Cisplatin) | A549 | 38% |

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research has shown that similar acetamide derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were comparable to standard antibiotics like levofloxacin:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 25 |

| Levofloxacin | S. aureus | 30 |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, there is ongoing research into the anti-inflammatory properties of this compound. It may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. The IC50 values for related compounds have been reported as low as 0.04 µmol .

Case Studies

- Antitumor Efficacy : A study involving a related pyrrolidine derivative showed a significant reduction in tumor growth in xenograft models using MDA-MB-231 cells, indicating that structural modifications can enhance anticancer efficacy .

- Antibacterial Activity : Another study highlighted that derivatives with similar structures exhibited potent antibacterial effects against multidrug-resistant strains, suggesting that modifications in the acetamide group can lead to improved antimicrobial properties .

Propriétés

IUPAC Name |

2-methoxy-N-(2-pyrrolidin-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-6-4-8-3-2-5-10-8/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGFHKOJQJXQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.